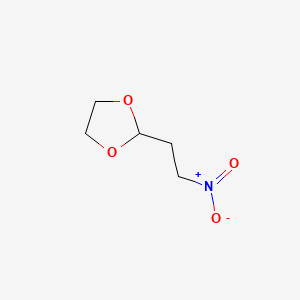
2-(2-Nitroethyl)-1,3-dioxolane
Overview
Description
2-(2-Nitroethyl)-1,3-dioxolane (NED) is a heterocyclic compound containing a five-membered ring of two carbon atoms, one oxygen atom and two nitroethyl groups. It is a highly reactive compound, which has been studied extensively for its synthetic applications and its potential as a versatile reagent in organic chemistry. NED is also known as 2-nitroethyl-1,3-dioxane, 2-nitroethyl-1,3-dioxolane, and 2-nitroethylene-1,3-dioxolane.
Scientific Research Applications
Synthesis of Jasmonoid and Prostaglandin Intermediates
2-(2-Nitroethyl)-1,3-dioxolane has been identified as a versatile reagent for 3-oxopropyl anion synthon. It plays a significant role in synthesizing intermediates for jasmonoids and prostaglandins. This synthesis involves nitro-aldol condensation, oxidation, and denitration sequences (Rosini, Ballini, Petrini, & Sorrenti, 1984).
Enhancement of Dielectric and Optical Anisotropy
Research shows that 1,3-dioxolane-terminated liquid crystals have improved dielectric anisotropy and birefringence. This enhancement is significant for the development of advanced liquid crystal displays and electronic devices (Chen, Jiang, Jian, An, Chen, & Chen, 2015).
Reactions with Hydroxylamine
This compound reacts with hydroxylamine, leading to the formation of specific isoxazoles. This reaction contradicts previous literature, suggesting exclusive formation of 3-substituted isoxazoles. This finding has implications in organic synthesis (Paradkar, Latham, & Krishnaswami, 1993).
Synthesis of 2-Nitrobenzaldehyde
This compound is used in new approaches to synthesize 2-nitrobenzaldehyde. This method is safer and environmentally friendlier than traditional methods. The process involves formation and hydrolysis of 2-nitrophenyl-1,3-dioxolane (Sainz-Díaz, 2002).
Synthesis of α-Nitrocinnamic Acids
2-Phenyl-1,3-dioxolane and its derivatives react with nitroacetic ester to produce α-nitrocinnamic acids. This reaction is essential for creating compounds used in various chemical industries (Kochetkov, Babievskii, Belikov, & Evdokimova, 1982).
Applications in Polymer Chemistry
1,3-dioxolane derivatives are used in the synthesis of polymers, affecting properties like thermal degradation and stability. For instance, poly[(2-phenyl-1,3-dioxolane-4-yl)methyl methacrylate] has been studied for its thermal degradation properties (Coskun, Ilter, Özdemir, Demirelli, & Ahmedzade, 1998).
Renewable
Gasoline and Fuel Additivesthis compound derivatives are explored for their potential in producing renewable gasoline, solvents, and fuel additives. For example, 2,3-butanediol can be dehydrated to a mixture of dioxolanes, offering a sustainable alternative for gasoline blending components and industrial solvents (Harvey, Merriman, & Quintana, 2016).
properties
IUPAC Name |
2-(2-nitroethyl)-1,3-dioxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO4/c7-6(8)2-1-5-9-3-4-10-5/h5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYXOSRQIZOOVTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)CC[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30447121 | |
| Record name | 2-(2-nitroethyl)-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30447121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
82891-99-4 | |
| Record name | 2-(2-nitroethyl)-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30447121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 2-(2-Nitroethyl)-1,3-dioxolane in organic synthesis?
A1: this compound serves as a valuable reagent for the 3-oxopropyl anion synthon. [, ] This synthon is a crucial building block in the synthesis of various natural products, including jasmonoids and prostaglandins. These compounds possess diverse biological activities and are important targets for pharmaceutical and agricultural applications.
Q2: How does this compound function as a reagent for the 3-oxopropyl anion synthon?
A2: While the provided abstracts don't delve into the detailed reaction mechanism, they highlight that this compound acts as a precursor to the 3-oxopropyl anion synthon. [, ] It is plausible that the nitro group within the molecule undergoes chemical transformations, potentially reduction followed by further modifications, to generate the desired 3-oxopropyl anion equivalent. This reactive intermediate can then participate in various reactions, enabling the construction of complex molecules.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![Ethyl 4-[2-(3-chlorophenyl)-2-oxoethyl]tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B1313539.png)




